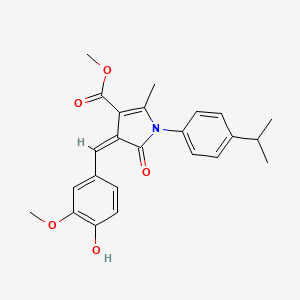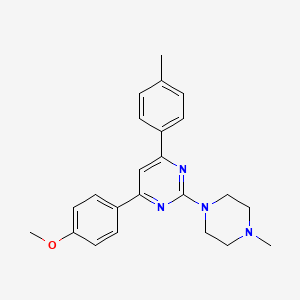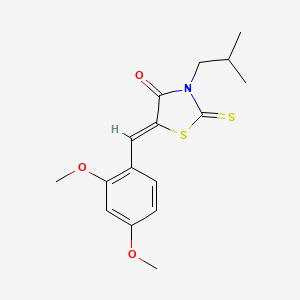
5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H19NO3S2 and its molecular weight is 337.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.08063582 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Applications
Hydrogen-Bonded Structures and π-π Stacking Interactions : Studies have shown that thiazolidinone derivatives, including those similar to 5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, exhibit unique structural characteristics. They can form hydrogen-bonded dimers that are either isolated or linked into chains by aromatic π-π stacking interactions or by dipolar carbonyl-carbonyl interactions. These structural features are crucial for understanding the molecular assembly and designing materials with specific properties (Delgado et al., 2006).
Green Chemical Synthesis : A noteworthy approach in the synthesis of thiazolidinone derivatives is the utilization of green chemistry principles. One study reported the efficient synthesis of fluorinated thiazolidinone derivatives using lemon juice as a natural, eco-friendly catalyst, demonstrating an experimentally simple, clean, and high-yielding method. This green synthesis approach emphasizes the importance of environmentally friendly methods in chemical synthesis (Sachdeva et al., 2013).
Potential Biological Activities
Antimicrobial Activity : Thiazolidinone derivatives have shown promise in antimicrobial applications. Various studies have synthesized novel thiazolidinone compounds and tested them for in vitro antimicrobial activity, revealing that some derivatives exhibit significant antibacterial and antifungal properties. This highlights the potential of thiazolidinone derivatives as candidates for developing new antimicrobial agents (El-Gaby et al., 2009).
Anticancer Properties : Research into the anticancer activity of thiazolidinone derivatives, including those structurally related to this compound, has yielded promising results. Some derivatives have been found to induce apoptosis selectively in cancer cells without affecting normal cells, suggesting their potential as therapeutic agents for cancer treatment. The specific mechanisms through which these compounds exert their anticancer effects, including the activation of caspase-3, highlight the complexity of their biological activities and their potential for development into anticancer drugs (Szychowski et al., 2019).
Propriétés
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-10(2)9-17-15(18)14(22-16(17)21)7-11-5-6-12(19-3)8-13(11)20-4/h5-8,10H,9H2,1-4H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOBQXGYRMQADS-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4617012.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4617013.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4617020.png)
![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)
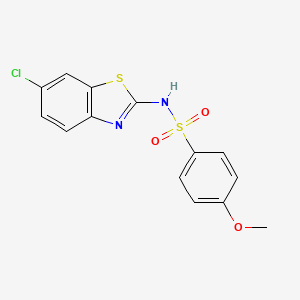
![N-(2-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4617035.png)
![(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4617045.png)
![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)
![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)
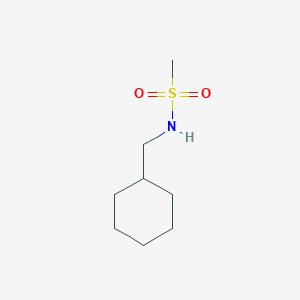
![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)
![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)
